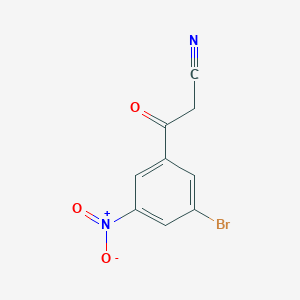

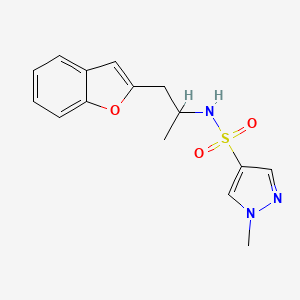

![molecular formula C14H16IN3O B2940540 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine CAS No. 623907-49-3](/img/structure/B2940540.png)

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine

説明

1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

科学的研究の応用

Anticancer Applications

One of the primary research applications of derivatives similar to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine involves their evaluation as promising anticancer agents. A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to explore their anticancer potential. The compounds synthesized demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential therapeutic usefulness in cancer treatment after further in vivo studies (A. Rehman et al., 2018).

Antimicrobial Activity

Research on derivatives encompassing the 1,3,4-oxadiazole and piperidine units has also shown promising antimicrobial properties. Studies synthesizing new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring structures found these compounds to exhibit strong antimicrobial activity. A structure–activity study performed on these compounds highlighted their potential in addressing microbial resistance (K. Krolenko et al., 2016).

Neuropharmacological Properties

The modification of compounds structurally related to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine has been explored for neuropharmacological applications, particularly focusing on dopamine and serotonin receptor antagonism. This research path aims to develop novel treatments for neurological disorders without inducing catalepsy, a common side effect of many neuroactive drugs. The structure-activity relationship studies within this domain suggest the therapeutic potential of these compounds in treating conditions like depression and anxiety, highlighting the importance of the piperidine moiety in modulating biological activity (J. Perregaard et al., 1992).

Enzyme Inhibition for Therapeutic Applications

Compounds featuring the 1,3,4-oxadiazole and piperidine structures have been evaluated for their enzyme inhibitory effects, particularly targeting enzymes like butyrylcholinesterase (BChE). This research is relevant to developing treatments for diseases such as Alzheimer's, where enzyme inhibition can play a therapeutic role. The synthesized compounds showed promising BChE inhibitory activity, indicating their potential as leads for further drug development efforts (H. Khalid et al., 2016).

特性

IUPAC Name |

2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXGOOICDGILDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

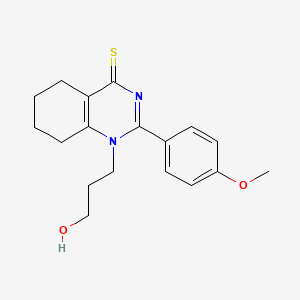

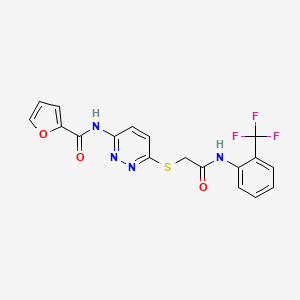

![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)

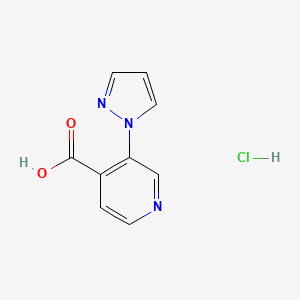

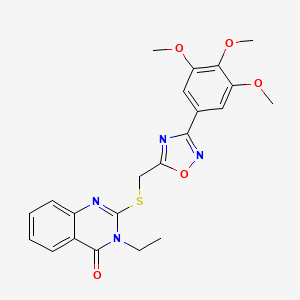

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)

![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)